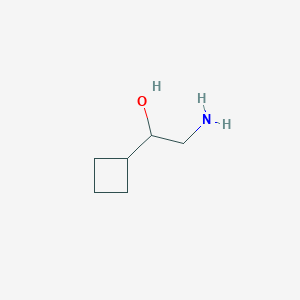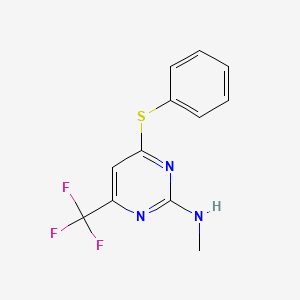
N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the phenylsulfanyl, trifluoromethyl, and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, with a phenylsulfanyl group attached at the 4-position, a trifluoromethyl group at the 6-position, and a methyl group attached to one of the nitrogen atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and phenylsulfanyl groups. The pyrimidine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique
Novel Sulfonated Nanofiltration Membranes
Research on sulfonated aromatic diamine monomers for preparing thin-film composite nanofiltration membranes showcases applications in water purification and dye treatment. These membranes demonstrate improved water flux and selective dye rejection, attributed to enhanced surface hydrophilicity from the sulfonated monomers. This application suggests potential for N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine in membrane technology for environmental management (Yang Liu et al., 2012).
Soluble Polyimides with Advanced Properties
Studies on fluorinated polyimides, derived from aromatic diamine monomers including pyrimidine derivatives, reveal materials with excellent solubility, thermal stability, and dielectric properties. These materials form the basis for high-performance polymers in electronics and aerospace, where properties like low dielectric constants and high thermal resistance are critical (Y. Guan et al., 2014).
Polyamide-imides with Enhanced Solubility and Thermal Stability
The synthesis of polyamide-imides using a CF3-containing diamine demonstrates the creation of polymers with outstanding solubility, thermal stability, and mechanical properties. These materials, suitable for advanced coatings and films, highlight the potential use of N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine in developing new polymeric materials with specific performance characteristics (A. Shockravi et al., 2009).
Infrared Spectral Analysis of Sulfonamide Derivatives
Infrared spectral studies on sulfonamide derivatives, including pyrimidine-based compounds, provide insights into their chemical behavior and interactions. Such analyses are foundational for understanding the structural characteristics and potential reactivity of N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine, which could be relevant in pharmaceuticals and chemical synthesis (T. Uno et al., 1963).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-phenylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3S/c1-16-11-17-9(12(13,14)15)7-10(18-11)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVFPVIOWVSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)SC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

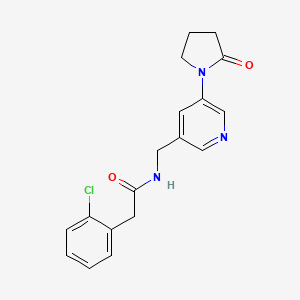
![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2851127.png)
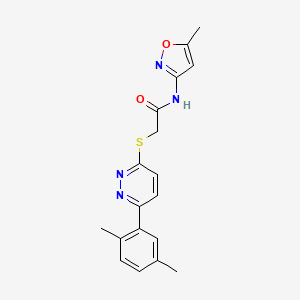
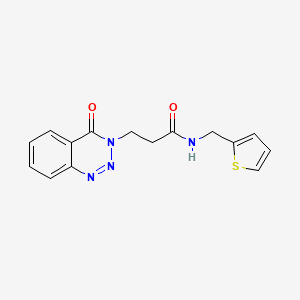
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2851131.png)
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851133.png)
![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2851134.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2851138.png)

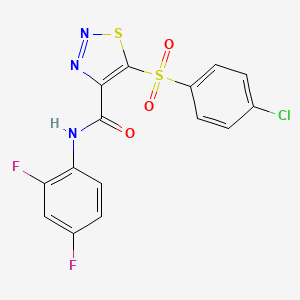
![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2851141.png)
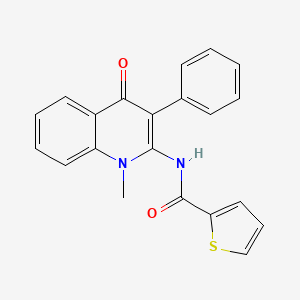
![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2851145.png)
